![molecular formula C16H18F3NO2 B2660508 N-(7-oxaspiro[3.5]nonan-1-yl)-3-(trifluoromethyl)benzamide CAS No. 2176124-93-7](/img/structure/B2660508.png)
N-(7-oxaspiro[3.5]nonan-1-yl)-3-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(7-oxaspiro[3.5]nonan-1-yl)-3-(trifluoromethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as TFB-TN and is a spirocyclic compound that has a trifluoromethyl group and a benzamide group. The unique structure of TFB-TN makes it a promising candidate for various applications, including medicinal chemistry, material science, and organic synthesis.
Mecanismo De Acción
The mechanism of action of TFB-TN is not well understood, but it is believed to involve the inhibition of certain enzymes or proteins involved in cell growth and proliferation. TFB-TN has been shown to induce apoptosis in cancer cells, which suggests that it may be acting as a pro-apoptotic agent.
Biochemical and Physiological Effects:
TFB-TN has been shown to have various biochemical and physiological effects, including antitumor activity, anti-inflammatory activity, and antifungal activity. TFB-TN has also been shown to have a low toxicity profile, which makes it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TFB-TN is its versatility as a building block for the synthesis of various spirocyclic compounds. TFB-TN is also relatively easy to synthesize, which makes it a cost-effective option for lab experiments. However, one of the limitations of TFB-TN is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of TFB-TN. One area of interest is the development of TFB-TN as a therapeutic agent for the treatment of cancer. Further studies are needed to determine the mechanism of action of TFB-TN and to optimize its antitumor activity. Another area of interest is the use of TFB-TN as a building block for the synthesis of novel organic materials with unique properties. Finally, further studies are needed to explore the potential applications of TFB-TN in other fields, such as material science and organic synthesis.
Métodos De Síntesis
The synthesis of TFB-TN involves a multi-step process that requires careful attention to detail. The first step involves the preparation of the spirocyclic ketone, which is then subjected to a Grignard reaction to form the corresponding alcohol. The alcohol is then converted to the benzamide derivative using a coupling reagent such as EDCI or HATU. Finally, the trifluoromethyl group is introduced using a reagent such as Togni reagent or Langlois reagent.
Aplicaciones Científicas De Investigación
TFB-TN has gained significant attention in scientific research due to its potential applications in various fields. In medicinal chemistry, TFB-TN has been shown to have promising antitumor activity against various cancer cell lines. In material science, TFB-TN has been used as a building block for the synthesis of novel organic materials with unique properties. In organic synthesis, TFB-TN has been used as a versatile building block for the preparation of various spirocyclic compounds.
Propiedades
IUPAC Name |
N-(7-oxaspiro[3.5]nonan-3-yl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3NO2/c17-16(18,19)12-3-1-2-11(10-12)14(21)20-13-4-5-15(13)6-8-22-9-7-15/h1-3,10,13H,4-9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEIXCYGTMTGQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1NC(=O)C3=CC(=CC=C3)C(F)(F)F)CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{7-oxaspiro[3.5]nonan-1-yl}-3-(trifluoromethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

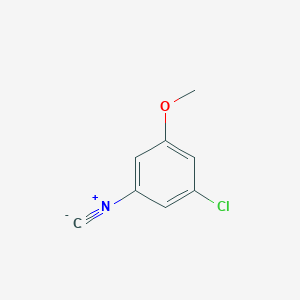
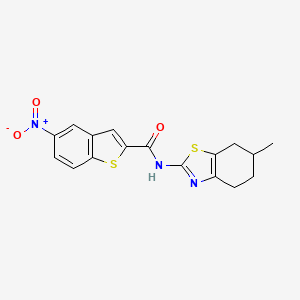
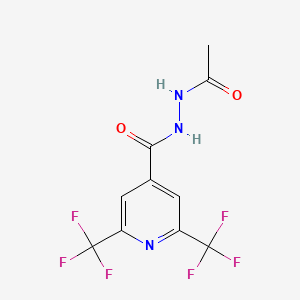



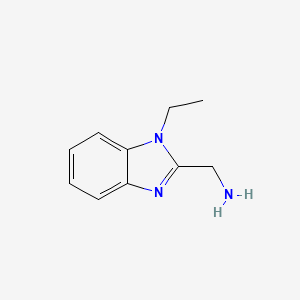
![N-(2-methylcyclohexyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2660440.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide](/img/structure/B2660443.png)

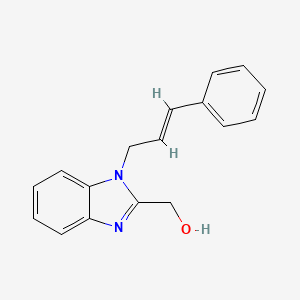
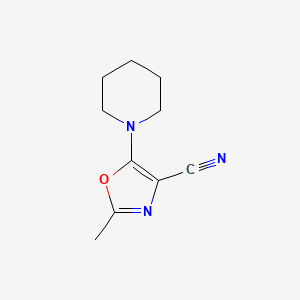

![{7-Azaspiro[4.5]decan-8-yl}methanol](/img/structure/B2660448.png)